![molecular formula C4H7F3OSi B1229806 Methyl(3,3,3-trifluoropropyl)silanone CAS No. 63148-56-1](/img/structure/B1229806.png)
Methyl(3,3,3-trifluoropropyl)silanone
Overview
Description
Molecular Structure Analysis
PMTFPS with end groups such as vinyl, hydroxyl, hydrogen, and chloromethyl were prepared and characterized by 1 H NMR, 29 Si NMR, and FT-IR . Polymers having vinyl end groups displayed higher thermo stability than those having hydroxyl end groups under nitrogen .Chemical Reactions Analysis
The combination of dichloro (methyl) (3,3,3-trifluoropropyl)silane (MTFPSCl 2) and imidazole mediates an amidation of amino acids . MTFPSCl 2 activates the carboxy group and protects the α-amino group of amino acids . The corresponding amino acid amides were synthesized in good yields without racemization .Physical And Chemical Properties Analysis
Methyl(3,3,3-trifluoropropyl)silanone is a colorless transparent liquid . It has a density of 1.1±0.1 g/cm3, a boiling point of 111.3±35.0 °C at 760 mmHg, and a flash point of 21.1±25.9 °C . Its molecular formula is C6H13F3O2Si and its molecular weight is 202.247 .Scientific Research Applications
Synthesis of Block Copolymers
Methyl(3,3,3-trifluoropropyl)silanone is used in the synthesis of new amphiphilic poly[methyl(3,3,3-trifluoropropyl)siloxane]-b-poly(ethylene oxide) (PMTFPS-b-PEO) diblock copolymers . These copolymers have different ratios of hydrophobic segment to hydrophilic segment and are prepared by coupling reactions of end-functional PMTFPS and PEO homopolymers .
Strain-Induced Crystallization
Elastomeric networks based on poly[methyl(3,3,3-trifluoropropyl)siloxane] having a minimum level of stereo-regularity crystallize and self-reinforce when stretched at room temperature . This effect is especially pronounced in networks where the cross-links are uniformly spaced .
Preparation of Siliconized-Glass Fiber Sheets
Methyl(3,3,3-trifluoropropyl)silanone is used in the preparation of siliconized-glass fiber sheets . These sheets act as a support for protein-chemical analysis of electroblotted proteins .
Fluorosilicone Lubricant
This compound is also used as a fluorosilicone lubricant . This application is particularly useful in industries where high-performance lubrication is required.
Mechanism of Action
Mode of Action
It is known that the compound can undergo anionic ring-opening polymerization , which suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups . This suggests that it may affect pathways related to polymer synthesis and modification .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that the compound can be used in the synthesis of polymers , suggesting that it may have effects on the physical properties of these materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl(3,3,3-trifluoropropyl)silanone. For instance, the compound’s polymerization process is influenced by the molar ratios of promoter to initiator . Additionally
properties
IUPAC Name |
methyl-oxo-(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCLKHSZZGALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401565 | |
Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Fluorosilicone oil | |
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URL | https://haz-map.com/Agents/13897 | |
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Product Name |
Methyl(3,3,3-trifluoropropyl)silanone | |
CAS RN |
63148-56-1, 44839-32-9 | |
Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |
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